molecular formula C22H17NO4 B11582119 ethyl 4-{5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B11582119
M. Wt: 359.4 g/mol
InChI Key: UVLUZIAUJDKDBK-QGOAFFKASA-N
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Description

ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a furan ring and a benzoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a furan aldehyde under acidic or basic conditions, followed by esterification with ethyl benzoate . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For example, it can inhibit enzymes involved in cancer cell proliferation or modulate immune responses . The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.

    Oxindole derivatives: Known for their diverse biological activities. ETHYL 4-(5-{[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE stands out due to its unique combination of an indole moiety with a furan ring and a benzoate ester, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

ethyl 4-[5-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H17NO4/c1-2-26-22(25)15-9-7-14(8-10-15)20-12-11-16(27-20)13-18-17-5-3-4-6-19(17)23-21(18)24/h3-13H,2H2,1H3,(H,23,24)/b18-13+

InChI Key

UVLUZIAUJDKDBK-QGOAFFKASA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C4=CC=CC=C4NC3=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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